Antozoline hydrochloride

Cardiovascular Antiarrhythmic Atrial Fibrillation

Researchers requiring a non-interchangeable H1 antagonist for atrial fibrillation (AF) conversion or HBV studies face limited access to high-purity Antazoline hydrochloride with validated polypharmacology. - Clinically superior AF conversion: 63% vs 52.1% for Propafenone, median time 10 min vs 30 min. - HBV inhibition: EC50 2.910 µM (HepAD38), more potent than Arbidol. - Synergistic ophthalmic efficacy with Naphazoline (>85% superior to either agent alone). Reliable supply with documented purity and global delivery.

Molecular Formula C17H18ClN3
Molecular Weight 299.8 g/mol
Cat. No. B10763535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntozoline hydrochloride
Molecular FormulaC17H18ClN3
Molecular Weight299.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CC2=NC=CN2)C3=CC=CC=C3.Cl
InChIInChI=1S/C17H17N3.ClH/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16;/h1-12H,13-14H2,(H,18,19);1H
InChIKeyFEGZBVFKDOUDFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antozoline Hydrochloride: Polypharmacological Profile


Antozoline hydrochloride (also known as Antazoline hydrochloride or Phenazoline hydrochloride; CAS: 2508-72-7) is a first-generation histamine H1 receptor antagonist with a well-characterized binding affinity (Ki = 38.4 nM for human recombinant H1 receptors) . Beyond its classical role as an antihistamine, this compound exhibits a unique polypharmacological profile, functioning as a clinically effective antiarrhythmic agent and demonstrating measurable, non-classical activities including antiviral effects against Hepatitis B Virus (HBV) [1] and neuroprotective properties through inhibition of voltage-gated calcium and NMDA receptor channels [2]. This multifaceted pharmacology distinguishes it from many other H1 antagonists and presents specific, verifiable points of differentiation for targeted research and potential therapeutic applications.

H1 receptor antagonist Reported binding affinity supports histamine pathway and allergy model studies.
Polypharmacological tool Reported antiarrhythmic, antiviral, and neuroprotection model contexts distinguish it from single-target antihistamines.
Multichannel cardiac profile hERG/Kir/hK2P17.1 modulation supports electrophysiology and safety pharmacology research.

Antozoline vs. Other Antihistamines: Key Differentiators


While Antozoline hydrochloride shares its primary H1 antagonism with a large class of antihistamines, its distinct clinical and experimental value proposition cannot be fulfilled by simple substitution with generics like Diphenhydramine or Cetirizine. Unlike most first-generation antihistamines, Antozoline has a robust, clinically proven antiarrhythmic action for the rapid conversion of atrial fibrillation (AF) [1]. Its performance in this setting has been directly compared to, and in some measures outperformed, established antiarrhythmic drugs like Amiodarone and Propafenone [2]. Furthermore, its unique ophthalmic combination with Naphazoline offers a specific, synergistic efficacy profile for allergic conjunctivitis that is not achieved by either component alone or by other antihistamine/vasoconstrictor combinations [3]. Its additional activities, such as inhibition of HBV DNA secretion and neuroprotection via NMDA receptor blockade, further underscore a polypharmacological signature that is absent in many of its in-class peers . Therefore, selecting Antozoline is driven by these specific, quantifiable differences in efficacy and mechanism across distinct therapeutic and research domains, making it a non-interchangeable entity.

Typical H1 antihistamines (e.g., Diphenhydramine, Cetirizine) lack reported antiarrhythmic conversion response; the AF endpoint context may not transfer.
Ophthalmic synergy with Naphazoline is not replicated by other antihistamines; combination formulation effect may not be interchangeable.
Selective Class III hERG blockers may differ significantly from Antazoline’s multichannel fingerprint (hERG/Kir3.1/3.4 inhibition plus hK2P17.1 activation); electrophysiological interpretation can shift.

Evidence-Based Differentiation: Comparator Data


AF Conversion Efficacy vs. Propafenone

In a randomized, double-blind, non-inferiority clinical trial comparing intravenous Antazoline (up to 300 mg) to intravenous Propafenone (up to 140 mg) for acute conversion of paroxysmal non-valvular atrial fibrillation (AF) to sinus rhythm (SR) in patients without heart failure, Antazoline demonstrated a superior rate of successful conversion. The median time to conversion was significantly shorter for patients treated with Antazoline [1].

AF Conversion vs Propafenone
Head-to-head
63% vs 52.1% conversion; median time 10 vs 30 min (P=0.03)
Supports faster cardioversion endpoint context.
Randomized double-blind trial; n=94; paroxysmal AF without heart failure.
Cardiovascular Antiarrhythmic Atrial Fibrillation

AF Conversion vs. Multiple Antiarrhythmics

A retrospective case-match analysis of patients undergoing pharmacological cardioversion (PCV) for atrial fibrillation (AF) in the emergency department compared the effectiveness of Antazoline to other commonly used antiarrhythmic drugs (AADs). The study concluded that Antazoline was more effective in terminating AF and restored sinus rhythm (SR) significantly faster than either Amiodarone or Propafenone [1].

AF Conversion vs Multiple AADs
Cross-study comparable
Ranked first among tested antiarrhythmics for AF termination and speed.
Reported higher likelihood and speed of sinus rhythm restoration.
Retrospective case-match analysis; 1,878 ED patients; exact P-values not reported.
Emergency Medicine Pharmacological Cardioversion Antiarrhythmic Drugs

Ion Channel Profile vs. Class III Antiarrhythmics

A 2026 study systematically characterized the ion channel interaction profile of Antazoline using 22 cardiac ion channels expressed in Xenopus laevis oocytes. The compound exhibited a distinct multichannel profile, combining potent inhibition of hERG and hKir3.1/3.4 with activation of hK2P17.1. This combination suggests a potential atrial-preferential electrophysiological effect [1].

Ion Channel IC₅₀ Profile
Class-level inference
hERG IC₅₀ 43.3 µM; hKir3.1/3.4 IC₅₀ 52.8 µM; activates hK2P17.1
Multichannel fingerprint distinct from selective hERG blockers.
Xenopus oocyte voltage clamp; 22 cardiac ion channels screened.
Cardiac Electrophysiology Ion Channels hERG Kir3.1/3.4

Ophthalmic Synergy with Naphazoline

A double-masked, randomized allergen challenge study evaluated the ophthalmic combination of 0.05% Naphazoline hydrochloride and 0.5% Antazoline phosphate (Vasocon-A). The combination was significantly more effective than either Naphazoline alone or Antazoline alone in inhibiting the signs and symptoms of acute allergic conjunctivitis [1].

Ophthalmic Synergy vs Single Agents
Head-to-head
Combination superior in >85% of comparisons (itching, redness, chemosis, lid swelling, tearing).
Supports synergistic formulation endpoint context.
Allergen challenge model; 100 human subjects with known allergies.
Ophthalmology Allergic Conjunctivitis Antihistamine Vasoconstrictor

NMDA Receptor Blockade vs. Other Imidazolines

In a study evaluating the neuroprotective effects of several imidazoline compounds, Antazoline was identified as the most effective imidazoline for blocking NMDA receptor channels. Its potency was quantified and found to be superior in its class [1].

NMDA Receptor Blockade
Head-to-head
IC₅₀ = 4 µM; maximal inhibition 90% at 100 µM.
Reported neuroprotection assay response context.
Mouse striatal neuronal cultures; most effective imidazoline tested.
Neuropharmacology NMDA Antagonist Neuroprotection Imidazoline

HBV DNA Suppression vs. Arbidol

A study on repurposing existing drugs for HBV treatment found that both Arbidol hydrochloride and Antazoline hydrochloride could reduce HBV DNA levels. Antazoline demonstrated superior potency in this in vitro assay compared to Arbidol [1].

HBV DNA Suppression
Head-to-head
EC₅₀ 2.910 µmol/L (vs Arbidol 4.321 µmol/L); 1.48-fold higher potency.
Supports antiviral screening context.
HepAD38 cell supernatant assay; extracellular HBV DNA measurement.
Antiviral HBV Hepatitis B Drug Repurposing

Key Application Scenarios


Acute AF Pharmacological Cardioversion

This is the premier and most well-documented application differentiating Antozoline hydrochloride. Procurement should be prioritized for clinical research and emergency medicine studies focused on the acute conversion of atrial fibrillation (AF) to sinus rhythm. The evidence demonstrates that Antazoline achieves a higher conversion rate (63% vs 52.1% for Propafenone) and acts significantly faster (median time of 10 minutes vs 30 minutes) than a leading comparator [1]. It is also reported to be more effective and faster than other first-line antiarrhythmics like Amiodarone and Flecainide [2]. These properties make it an ideal candidate for trials investigating protocols to reduce emergency department length of stay and improve patient outcomes in acute AF.

Combination Ophthalmic Formulation Development

This scenario leverages the proven synergistic effect of Antazoline with Naphazoline. The combination of Antazoline phosphate (0.5%) and Naphazoline hydrochloride (0.05%) is validated to provide superior relief from multiple symptoms of acute allergic conjunctivitis compared to either agent alone, with the combination proving more effective in >85% of comparisons [3]. This makes Antozoline hydrochloride the essential antihistamine component for developing novel or generic fixed-dose combination eye drops where a dual-action (antihistamine + decongestant) profile with proven synergy is the product goal, rather than a single-mechanism alternative.

Multichannel Blocker Electrophysiology Studies

For basic and translational research in cardiac arrhythmia, Antozoline hydrochloride serves as a unique pharmacological tool. Its distinct multichannel profile, characterized by potent inhibition of hERG (IC50: 43.3 µM) and hKir3.1/3.4 (IC50: 52.8 µM) alongside activation of hK2P17.1, differentiates it from classical selective Class III agents [4]. This profile is hypothesized to confer an atrial-preferential effect. Researchers can utilize this compound to study the functional consequences of this specific ion channel modulation on atrial and ventricular action potentials, repolarization dynamics, and proarrhythmic risk, thereby advancing the field of cardiac safety pharmacology.

Preclinical HBV Suppression Mechanism Research

This application scenario is for virology and drug repurposing research. Antozoline hydrochloride has demonstrated a specific and quantifiable ability to reduce extracellular HBV DNA in a dose-dependent manner, with EC50 values of 2.910 µmol/L in HepAD38 cells and 2.349 µmol/L in Huh7 cells [5]. Its superior potency compared to Arbidol (EC50 4.321 µmol/L) in the same model [5] positions it as a compelling lead compound or a positive control for exploring non-canonical pathways of HBV inhibition and secretion, providing a clear quantitative benchmark for new antiviral agents.

Application
Selection Property
Validation Focus
Acute AF cardioversion research
Reported faster conversion rate and time
Endpoint verification in acute AF models
Ophthalmic combination formulation research
Synergistic antihistamine/vasoconstrictor profile
Allergen challenge model endpoint assessment
Cardiac electrophysiology and safety pharmacology
Multichannel ion channel profile (hERG, Kir3.1/3.4, K2P17.1)
Action potential and proarrhythmia risk profiling
Antiviral screening and HBV secretion pathway studies
Reported extracellular HBV DNA reduction
Dose-response characterization in hepatic cell lines

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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